REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[CH3:13][O:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>C1(C)C=CC=CC=1>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:19][C:18]1[CH:20]=[CH:21][C:15]([O:14][CH3:13])=[CH:16][CH:17]=1)=[O:4]
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Name
|
|
Quantity
|
4.894 g
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
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Name
|
|
Quantity
|
3.695 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(N)C=C1
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 5 h
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Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with CH2Cl2 (500 mL) This supernatant
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
crystallized from CH2Cl2/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2=CC=C(C=C2)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |